molecular formula C21H30F2O B12840678 2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol CAS No. 207448-09-7

2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol

Cat. No.: B12840678
CAS No.: 207448-09-7
M. Wt: 336.5 g/mol
InChI Key: NQAQHDDDUCYXMB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the benzene ring, a hydroxyl group at the 4 position, and a propyl-substituted bicyclohexyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol typically involves multiple steps. One common method starts with the fluorination of a suitable precursor, such as 2,3-dichloro-4-nitrophenol, using reagents like boron trifluoride (BF3) and boron difluoride (BF2H) in an ether solvent . The resulting intermediate is then subjected to hydrolysis to yield the desired difluorophenol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol is unique due to its combination of fluorine atoms, a hydroxyl group, and a propyl-substituted bicyclohexyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30F2O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(24)21(23)20(18)22/h12-17,24H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAQHDDDUCYXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30F2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155561
Record name 2,3-Difluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207448-09-7
Record name 2,3-Difluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 2,3-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.824
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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